molecular formula C16H17FN2O3 B12112106 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one

2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one

Cat. No.: B12112106
M. Wt: 304.32 g/mol
InChI Key: OAQQJDFATXJDRD-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one is a synthetic compound featuring a pyran-4-one core substituted with a hydroxy group at position 5 and a piperazine-linked 4-fluorophenyl moiety at position 2. For instance, the dichloro-substituted analog (CAS 1190250-39-5) has a molecular formula of C₁₆H₁₆Cl₂N₂O₃ and a molecular weight of 355.22 . Substituting chlorine with fluorine would reduce the molecular weight slightly (~18–19 g/mol), yielding an approximate molecular formula of C₁₆H₁₅FN₂O₃. Key properties, such as predicted density (~1.45 g/cm³) and pKa (~7.6), are likely comparable to its dichloro counterpart, given structural similarities .

The compound’s design integrates a piperazine ring, known for enhancing pharmacokinetic properties like solubility and blood-brain barrier permeability, and a fluorinated aromatic group, which often improves metabolic stability and target affinity.

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one

InChI

InChI=1S/C16H17FN2O3/c17-12-1-3-13(4-2-12)19-7-5-18(6-8-19)10-14-9-15(20)16(21)11-22-14/h1-4,9,11,21H,5-8,10H2

InChI Key

OAQQJDFATXJDRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    2-[4-(3,4-Dichloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one (CAS 1190250-39-5)

    • Structure : Differs by having 3,4-dichloro substituents on the phenyl ring instead of 4-fluoro.
    • Molecular Formula : C₁₆H₁₆Cl₂N₂O₃.
    • Molecular Weight : 355.22 vs. ~337–338 g/mol (fluoro analog).
    • Physicochemical Properties :
      • Density: 1.456 g/cm³ (predicted).
      • Boiling Point: 566°C (predicted).
      • pKa: 7.63 (predicted) .
    • Impact of Substituents : Chlorine’s stronger electron-withdrawing nature may enhance electrophilic interactions in binding pockets compared to fluorine. However, fluorine’s smaller size and lower polarizability could reduce steric hindrance and improve metabolic stability.

    5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (CAS 501-30-4)

    • Structure : Lacks the piperazine-fluorophenyl moiety, featuring only a hydroxymethyl group at position 2.
    • Molecular Formula : C₆H₈O₄.
    • Molecular Weight : 144.13.
    • This simpler structure may serve as a scaffold for studying pyran-4-one’s intrinsic antioxidant or metal-chelating properties .

    Piperazine-Containing Compounds

    Urea-Thiazole Derivatives (Compounds 9j and 9k)

    • Structures :
      • 9j : 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (MW 463.2).
      • 9k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (MW 480.2) .
    • Comparison: Both incorporate urea and thiazole moieties, which are absent in the target compound. These groups may confer kinase inhibitory activity (e.g., targeting EGFR or VEGFR).

    4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

    • Structure: Features a pyrazole ring and a butanone linker instead of pyran-4-one.
    • Functional Groups : Trifluoromethylphenyl-piperazine, similar to the target compound’s fluorophenyl-piperazine.
    • Synthesis: Coupling of arylpiperazine with a butanoic acid derivative highlights modular approaches to piperazine-based drug design .

    Complex Piperazine Derivatives

    4-(4-(3-(2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline (CAS 1799522-68-1)

    • Structure : Incorporates a pyrrole-sulfonyl group and multiple substituents (chloro, fluoro, isopropyl).
    • Molecular Formula : C₃₁H₃₄ClFN₄O₂S.
    • Molecular Weight : 581.14.

    Comparative Analysis Table

    Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties
    Target Compound (Fluoro analog) ~C₁₆H₁₅FN₂O₃ ~337–338 4-Fluorophenyl Piperazine, Pyran-4-one Predicted pKa ~7.6, moderate lipophilicity
    2-[4-(3,4-Dichloro-phenyl)-... (CAS 1190250-39-5) C₁₆H₁₆Cl₂N₂O₃ 355.22 3,4-Dichlorophenyl Piperazine, Pyran-4-one Higher MW, stronger EWG effects
    5-Hydroxy-2-(hydroxymethyl)-... (CAS 501-30-4) C₆H₈O₄ 144.13 Hydroxymethyl Pyran-4-one High hydrophilicity
    Compound 9j C₂₀H₂₁F₃N₆OS 463.2 2-Trifluoromethylphenyl, Thiazole Urea, Piperazine Kinase inhibition potential
    Compound 5 C₁₈H₂₀F₃N₅O 379.38 4-Trifluoromethylphenyl, Pyrazole Butanone, Piperazine Modular synthesis route

    Research Findings and Implications

    • Substituent Effects : Fluorine in the target compound likely improves metabolic stability over chlorine analogs while maintaining moderate electron-withdrawing effects. Chloro and trifluoromethyl groups in other compounds enhance binding affinity but may increase toxicity risks .
    • Structural Diversity: Piperazine’s versatility is evident in its integration into pyranones, thiazoles, and pyrroles, enabling tailored pharmacokinetic and target-binding profiles.
    • Knowledge Gaps: Limited biological data for the target compound necessitates further studies on receptor selectivity, solubility, and in vivo efficacy.

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